molecular formula C13H15F3O5S B12283865 Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate

Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate

Cat. No.: B12283865
M. Wt: 340.32 g/mol
InChI Key: UDJNHUAEPSYCRU-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate is a chemical compound known for its unique structural features and reactivity It contains a trifluoromethylsulfonyl group, which is significant in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate typically involves the reaction of ethyl 4-phenylbutanoate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Ethyl 4-phenylbutanoate+Trifluoromethanesulfonic anhydrideEthyl 4-phenyl-2-[(trifluoromethyl)sulfonyl]oxybutanoate\text{Ethyl 4-phenylbutanoate} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} Ethyl 4-phenylbutanoate+Trifluoromethanesulfonic anhydride→Ethyl 4-phenyl-2-[(trifluoromethyl)sulfonyl]oxybutanoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethylsulfonyl group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl group or the ester moiety.

    Radical Reactions: The trifluoromethyl group can participate in radical reactions, forming new carbon-centered radicals.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid.

Scientific Research Applications

Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group can form strong bonds with various nucleophiles, leading to the formation of stable products. The compound can also participate in radical reactions, generating reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-phenylbutanoate: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain types of reactions.

    Trifluoromethylsulfonyl Chloride: Contains the trifluoromethylsulfonyl group but lacks the ester and phenyl components.

    Ethyl 2-(trifluoromethyl)acrylate: Contains a trifluoromethyl group but has a different structural framework.

Uniqueness

Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate is unique due to the combination of its ester, phenyl, and trifluoromethylsulfonyl groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

ethyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJNHUAEPSYCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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